molecular formula C51H49N3O7 B1234706 (3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[4-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione

(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[4-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione

Cat. No. B1234706
M. Wt: 815.9 g/mol
InChI Key: VACCNIRAJOIDQS-RVKOZMQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[4-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione is a diarylheptanoid.

Scientific Research Applications

Heterocyclic and Spiro Compound Research Applications

  • Synthesis of Complex Heterocyclic Structures : Research in heterocyclic chemistry often explores the synthesis of complex structures. For example, a study demonstrated the spiro heterocyclization of 3-acylpyrrolo[1,2-c][1,4]benzoxazine-1,2,4-triones, which resulted in compounds with a spiro[indole-3,2′-pyrrole] structure, indicative of methods used in synthesizing compounds with intricate heterocyclic systems (Tutynina et al., 2014).

  • Crystal Structure Analysis and Molecular Properties : Studies often focus on determining the crystal structure and physicochemical properties of heterocyclic compounds. For example, the crystal structure of a novel dispiro compound was analyzed, providing insights into its molecular electrostatic potential and non-linear optical properties (Satheeshkumar et al., 2020).

  • Biological and Pharmacological Potential : Some research investigates the biological and pharmacological activities of heterocyclic compounds. For instance, certain spiro[indole-3,2′-pyrrole] derivatives were synthesized and showed cytostatic activities on cancer cell lines (Yong et al., 2007).

  • Applications in Organic Synthesis : Heterocyclic and spiro compounds often play a role in organic synthesis. For instance, reactions of pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with certain reagents to form spiro[indole-3,2′-pyrroles] demonstrate the diversity and utility of these compounds in organic synthesis (Tretyakov et al., 2021).

properties

Product Name

(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[4-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione

Molecular Formula

C51H49N3O7

Molecular Weight

815.9 g/mol

IUPAC Name

(3S,3'S,4'R,6'S,8'R,8'aR)-8'-(azocane-1-carbonyl)-6'-[4-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione

InChI

InChI=1S/C51H49N3O7/c1-59-39-24-19-34(20-25-39)17-18-35-21-28-42-41(33-35)51(50(58)52-42)43(48(56)53-29-11-3-2-4-12-30-53)45-49(57)61-46(37-15-9-6-10-16-37)44(36-13-7-5-8-14-36)54(45)47(51)38-22-26-40(27-23-38)60-32-31-55/h5-10,13-16,19-28,33,43-47,55H,2-4,11-12,29-32H2,1H3,(H,52,58)/t43-,44-,45-,46+,47+,51-/m1/s1

InChI Key

VACCNIRAJOIDQS-RVKOZMQOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C#CC2=CC3=C(C=C2)NC(=O)[C@@]34[C@H]([C@@H]5C(=O)O[C@H]([C@H](N5[C@H]4C6=CC=C(C=C6)OCCO)C7=CC=CC=C7)C8=CC=CC=C8)C(=O)N9CCCCCCC9

SMILES

COC1=CC=C(C=C1)C#CC2=CC3=C(C=C2)NC(=O)C34C(C5C(=O)OC(C(N5C4C6=CC=C(C=C6)OCCO)C7=CC=CC=C7)C8=CC=CC=C8)C(=O)N9CCCCCCC9

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=CC3=C(C=C2)NC(=O)C34C(C5C(=O)OC(C(N5C4C6=CC=C(C=C6)OCCO)C7=CC=CC=C7)C8=CC=CC=C8)C(=O)N9CCCCCCC9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[4-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
Reactant of Route 2
Reactant of Route 2
(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[4-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
Reactant of Route 3
Reactant of Route 3
(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[4-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
Reactant of Route 4
Reactant of Route 4
(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[4-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
Reactant of Route 5
(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[4-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
Reactant of Route 6
(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[4-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione

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